3-Methylheptane-2,4-diol

Description

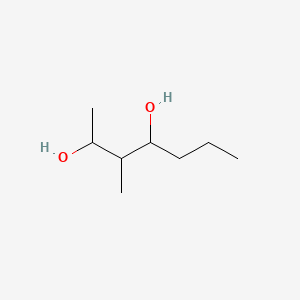

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylheptane-2,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-4-5-8(10)6(2)7(3)9/h6-10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWAURRHTDCQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(C)C(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290079 | |

| Record name | 3-methylheptane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6964-04-1 | |

| Record name | NSC66399 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methylheptane-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-2,4-heptanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylheptane 2,4 Diol and Its Stereoisomers

Retrosynthetic Analysis of 3-Methylheptane-2,4-diol

A retrosynthetic analysis of this compound allows for the logical deconstruction of the target molecule to identify potential starting materials and key bond formations.

Identification of Key Disconnections for Diol Synthesis

The primary structural feature of this compound is the 1,3-diol motif. A common and effective strategy for the synthesis of such structures is the disconnection of the carbon-carbon bond between the C3 and C4 positions, which corresponds to an aldol (B89426) reaction in the forward synthesis. This disconnection reveals a key β-hydroxy ketone intermediate, 3-hydroxy-2-methyl-4-heptanone.

Another critical disconnection is the carbon-oxygen bonds of the hydroxyl groups. In the forward sense, this points to a reduction of a ketone functionality. Specifically, the 1,3-diol can be obtained from the stereoselective reduction of the corresponding β-hydroxy ketone.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Type | Bond Cleaved | Corresponding Forward Reaction | Precursor(s) |

| C-C Bond Formation | C3-C4 | Aldol Reaction | Propanal and 2-Pentanone |

| C-O Bond Formation | C2-OH and C4-OH | Reduction | 3-Hydroxy-2-methyl-4-heptanone |

Strategic Approaches for Introducing Methyl and Hydroxyl Groups

The introduction of the methyl group at the C3 position and the two hydroxyl groups at the C2 and C4 positions requires a strategic sequence of reactions. The aldol reaction is a powerful tool for concurrently establishing the carbon skeleton and one of the hydroxyl groups. The reaction between the enolate of 2-pentanone and propanal would form the C3-C4 bond and introduce the hydroxyl group at C4. The methyl group at C3 is inherent to the propanal starting material.

The second hydroxyl group, at the C2 position, is typically introduced by the reduction of the ketone functionality in the β-hydroxy ketone intermediate. The stereochemical outcome of this reduction is crucial for controlling the diastereoselectivity of the final 1,3-diol product.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving high stereoselectivity is paramount in the synthesis of specific stereoisomers of this compound. This can be accomplished through various asymmetric and diastereoselective methodologies.

Asymmetric Hydroxylation Techniques for Precursors of this compound

While direct asymmetric hydroxylation of an unsaturated precursor to form the 1,3-diol in one step is challenging, asymmetric dihydroxylation of an allylic alcohol precursor can be a viable strategy. For instance, (E)-3-methyl-2-hepten-4-ol could be a substrate for a Sharpless asymmetric dihydroxylation to introduce the two hydroxyl groups with a degree of stereocontrol. However, a more common approach involves the asymmetric α-hydroxylation of a ketone or its enolate equivalent to introduce one of the hydroxyl groups enantioselectively. For example, the enolate of 2-pentanone could be reacted with an electrophilic oxygen source in the presence of a chiral ligand to generate a chiral α-hydroxy ketone, which can then be used in a subsequent diastereoselective aldol reaction.

Diastereoselective Carbonyl Addition Reactions Towards this compound

The aldol reaction to form the β-hydroxy ketone intermediate, 3-hydroxy-2-methyl-4-heptanone, is a critical step for controlling stereochemistry. By using chiral auxiliaries or catalysts, the facial selectivity of the enolate addition to the aldehyde can be controlled, leading to the formation of specific stereoisomers of the β-hydroxy ketone.

Subsequently, the diastereoselective reduction of the β-hydroxy ketone is a well-established method for the synthesis of 1,3-diols. nih.gov The stereochemical outcome of this reduction can be directed by the existing stereocenter at C3. Chelation-controlled reductions, for example using a borane (B79455) reagent, can lead to high diastereoselectivity for the syn-diol, while non-chelating conditions may favor the anti-diol.

Table 2: Diastereoselective Reduction of a β-Hydroxy Ketone Precursor

| Reduction Method | Reagent | Typical Diastereomeric Ratio (syn:anti) |

| Chelation-Controlled | NaBH₄, TiCl₄ | >95:5 |

| Non-Chelation-Controlled | LiAlH₄ | ~50:50 to 30:70 |

| Directed Reduction | Me₄NBH(OAc)₃ | >90:10 |

Chiral Auxiliary and Catalyst-Controlled Syntheses of this compound

The use of chiral auxiliaries attached to the enolate precursor can provide excellent stereocontrol in the initial aldol reaction. For example, an Evans' oxazolidinone auxiliary can be used to direct the aldol addition of a propionate (B1217596) equivalent to butanal, followed by removal of the auxiliary and further functional group manipulation.

Alternatively, chiral catalysts can be employed to promote the enantioselective aldol reaction between 2-pentanone and propanal. Proline and its derivatives are well-known organocatalysts for direct asymmetric aldol reactions, often providing high enantioselectivities. nih.gov

Following the stereoselective formation of the β-hydroxy ketone, a catalyst-controlled reduction can be employed to furnish the desired diol stereoisomer. For instance, the use of a chiral oxazaborolidine catalyst in the reduction of the ketone can lead to high enantioselectivity for one of the diol products. nih.gov

Table 3: Chiral Catalyst-Controlled Aldol Reaction

| Catalyst | Aldehyde | Ketone | Enantiomeric Excess (ee) |

| (S)-Proline | Propanal | 2-Pentanone | Up to 95% |

| Chiral Diamine/Zn(OTf)₂ | Propanal | 2-Pentanone | Up to 98% |

Non-Stereoselective Synthetic Routes to this compound

Non-stereoselective methods for the synthesis of this compound are designed to produce the diol without controlling the stereochemistry at the chiral centers. These routes are often favored for their operational simplicity and the use of readily available reagents. The resulting product is a mixture of all possible stereoisomers, which can then be separated if a specific stereoisomer is desired.

Hydrolysis of Epoxides and Olefins Precursors of this compound

One common strategy for the synthesis of vicinal diols is the ring-opening of an epoxide precursor via hydrolysis. For this compound, a suitable precursor would be an epoxide of 3-methylhept-2-en-4-ol or a related olefin. The hydrolysis can be catalyzed by either acid or base.

Under acidic conditions, the epoxide oxygen is protonated, which activates the epoxide ring towards nucleophilic attack by water. The reaction proceeds via an S_N_1-like mechanism, with the nucleophile attacking the more substituted carbon atom. This generally results in a mixture of diastereomeric diols.

Alternatively, base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on one of the epoxide carbons. This S_N_2 reaction leads to inversion of configuration at the site of attack.

Another approach involves the dihydroxylation of an olefin precursor, such as 3-methylhept-2-ene or 3-methylhept-3-ene. Reagents like osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions can be used for syn-dihydroxylation, yielding a pair of enantiomeric diols. Anti-dihydroxylation can be achieved by epoxidation followed by acid-catalyzed hydrolysis.

Table 1: Hypothetical Reaction Conditions for Hydrolysis of Epoxide Precursor

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Epoxide Precursor | 3-methyl-2,3-epoxyheptan-4-ol | 3-methyl-2,3-epoxyheptan-4-ol |

| Catalyst/Reagent | 0.1 M H₂SO₄ | 0.1 M NaOH |

| Solvent | Water/THF (1:1) | Water/THF (1:1) |

| Temperature (°C) | 50 | 50 |

| Reaction Time (h) | 4 | 6 |

| Hypothetical Yield (%) | 85 | 80 |

Reduction Methodologies for Diketone Precursors of this compound

A straightforward and widely used non-stereoselective method for the synthesis of this compound is the reduction of the corresponding diketone, 3-methylheptane-2,4-dione. This reduction can be achieved using various reducing agents, with metal hydrides being the most common.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is effective for the reduction of ketones to alcohols. mdma.ch The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. Since there are two carbonyl groups in 3-methylheptane-2,4-dione, two equivalents of the hydride are required for complete reduction. The lack of stereocontrol in this reduction leads to the formation of a mixture of diastereomers of this compound.

Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. However, due to its higher reactivity, it requires anhydrous conditions and is less selective. For the reduction of a simple diketone, the milder conditions offered by sodium borohydride are generally sufficient and safer.

Table 2: Comparison of Reducing Agents for 3-Methylheptane-2,4-dione

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 2 | 90 | Low |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (anhydrous) | 0 | 1 | 95 | Low |

Purification and Isolation Strategies for Synthetic this compound

Following the synthesis of this compound, which results in a mixture of stereoisomers and potentially unreacted starting materials and byproducts, a robust purification and isolation strategy is essential.

The initial workup of the reaction mixture typically involves quenching any remaining reducing agent, followed by extraction to separate the product from the aqueous phase. The organic extracts are then dried and the solvent is removed under reduced pressure.

Distillation: For volatile diols, fractional distillation can be an effective method for purification, especially for removing impurities with significantly different boiling points. However, separating diastereomers by distillation is often challenging due to their similar boiling points.

Column Chromatography: Silica gel column chromatography is a powerful technique for the purification of organic compounds. By choosing an appropriate solvent system (eluent), it is possible to separate the desired diol from impurities. The separation of diastereomers by column chromatography can be achieved, although it may require careful optimization of the eluent polarity and potentially the use of high-performance liquid chromatography (HPLC) for better resolution.

Crystallization: If the synthesized diol or one of its stereoisomers is a solid, recrystallization can be a highly effective method for purification. This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

For the isolation of individual stereoisomers, more advanced techniques may be necessary. Chiral chromatography, using a chiral stationary phase, can separate enantiomers. Diastereomers, having different physical properties, can sometimes be separated by conventional chromatography or crystallization, though this can be challenging. Derivatization of the diol mixture with a chiral resolving agent to form diastereomeric esters or acetals can facilitate their separation by standard chromatographic or crystallization methods.

Table 3: Overview of Purification Techniques for this compound

| Technique | Principle | Application | Advantages | Limitations |

| Extraction | Partitioning between immiscible solvents | Initial workup to remove water-soluble impurities | Simple, rapid | Incomplete separation |

| Distillation | Separation based on boiling point differences | Removal of volatile impurities and solvents | Scalable, effective for large differences in boiling points | Ineffective for separating diastereomers |

| Column Chromatography | Adsorption/partitioning on a stationary phase | Purification from byproducts and separation of diastereomers | High resolution, versatile | Can be time-consuming and require large solvent volumes |

| Crystallization | Differential solubility | Purification of solid diols or their derivatives | Can provide very pure compounds | Not applicable to oils, can have low recovery |

Stereochemical Investigations and Conformational Analysis of 3 Methylheptane 2,4 Diol

Enantiomeric and Diastereomeric Forms of 3-Methylheptane-2,4-diol

The structural complexity of this compound arises from the presence of three chiral centers, leading to a variety of stereoisomeric forms.

This compound possesses three stereocenters at carbons 2, 3, and 4. This gives rise to 2^3 = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. The absolute configuration at each chiral center is designated as either R or S based on the Cahn-Ingold-Prelog priority rules.

The relative stereochemistry of the hydroxyl groups on adjacent carbons (C2 and C4 relative to the methyl group at C3) can be described using the erythro and threo nomenclature. In the context of this compound, this designation is applied to the relative configuration of the substituents at C2 and C3, and at C3 and C4. For the diol portion specifically (C2 and C4), the terms syn and anti are often used to describe the relative orientation of the two hydroxyl groups in a specific conformation.

The eight stereoisomers of this compound are:

(2R, 3R, 4R) and (2S, 3S, 4S)

(2R, 3R, 4S) and (2S, 3S, 4R)

(2R, 3S, 4R) and (2S, 3R, 4S)

(2R, 3S, 4S) and (2S, 3R, 4R)

The relationship between these pairs is enantiomeric, while the relationship between any two stereoisomers that are not enantiomers is diastereomeric.

Table 1: Stereoisomers of this compound

| Stereoisomer | Relationship |

|---|---|

| (2R, 3R, 4R) | Enantiomer of (2S, 3S, 4S) |

| (2S, 3S, 4S) | Enantiomer of (2R, 3R, 4R) |

| (2R, 3R, 4S) | Enantiomer of (2S, 3S, 4R) |

| (2S, 3S, 4R) | Enantiomer of (2R, 3R, 4S) |

| (2R, 3S, 4R) | Enantiomer of (2S, 3R, 4S) |

| (2S, 3R, 4S) | Enantiomer of (2R, 3S, 4R) |

| (2R, 3S, 4S) | Enantiomer of (2S, 3R, 4R) |

| (2S, 3R, 4R) | Enantiomer of (2R, 3S, 4S) |

The specific three-dimensional arrangement of the hydroxyl and methyl groups in the different stereoisomers of this compound significantly influences their intermolecular interactions. Diastereomers, having different shapes and spatial dispositions of their functional groups, exhibit distinct physical properties such as melting point, boiling point, and solubility.

The ability to form intermolecular hydrogen bonds is a key determinant of these properties. The stereochemistry dictates how effectively molecules can pack in a crystal lattice and the strength of the resulting hydrogen-bonding network. For instance, a stereoisomer that allows for a more ordered and tightly packed crystalline structure will generally have a higher melting point. In solution, the stereochemistry affects the solvation properties and the nature of interactions with other solute molecules.

Conformational Preferences and Intramolecular Hydrogen Bonding in this compound

The rotational freedom around the C-C single bonds in this compound allows it to adopt various conformations. The stability of these conformers is largely governed by the interplay of steric hindrance and the formation of intramolecular hydrogen bonds.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating the conformational preferences of diols like this compound.

In IR spectroscopy, the O-H stretching frequency is particularly informative. In dilute solutions of non-polar solvents, the presence of a sharp band around 3600 cm⁻¹ is indicative of a "free" hydroxyl group, while a broader band at a lower frequency (typically 3400-3500 cm⁻¹) suggests the presence of an intramolecularly hydrogen-bonded hydroxyl group. acs.org The relative intensities of these bands can provide quantitative information about the equilibrium between different conformers.

¹H NMR spectroscopy provides insights through the analysis of vicinal coupling constants (³J). The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons on C2, C3, and C4, the preferred conformations of the carbon backbone can be deduced. Furthermore, the chemical shifts of the hydroxyl protons can also indicate the presence of hydrogen bonding.

Table 2: Expected Spectroscopic Data for Conformational Analysis of this compound

| Spectroscopic Technique | Parameter | Information Gained |

|---|---|---|

| Infrared (IR) Spectroscopy | O-H Stretching Frequency | Presence of free vs. intramolecularly hydrogen-bonded OH groups. acs.org |

| ¹H NMR Spectroscopy | Vicinal Coupling Constants (³J) | Dihedral angles and preferred backbone conformation. |

| ¹H NMR Spectroscopy | OH Proton Chemical Shift | Indication of hydrogen bonding. |

| ¹³C NMR Spectroscopy | Chemical Shifts | Information on the electronic environment of each carbon atom, which is influenced by conformation. acs.org |

The presence of a methyl group at the C3 position in this compound introduces significant steric constraints that influence the conformational equilibrium. This branching favors conformations that minimize gauche interactions between the methyl group and the substituents on the adjacent carbons (C2 and C4).

Compared to a linear diol, the methyl group at C3 will likely destabilize certain conformations where it is in close proximity to the hydroxyl groups or the alkyl chain. This steric hindrance can, in turn, influence the geometry of the intramolecular hydrogen bond, potentially altering its strength and the distance between the participating oxygen atoms. Studies on similar branched diols have shown that the alkyl substitution pattern has a discernible effect on the energetics of intramolecular hydrogen bond formation. acs.org

Chirality-Dependent Reactivity of this compound

The chirality of this compound is expected to play a crucial role in its chemical reactivity, particularly in reactions involving chiral reagents or catalysts. The different stereoisomers will interact diastereomerically with a chiral reaction partner, leading to different reaction rates and product distributions. This principle is the foundation of kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other.

For example, in enzyme-catalyzed reactions, the active site of the enzyme is chiral and will exhibit a high degree of stereoselectivity, often favoring the reaction of only one specific stereoisomer of this compound. Similarly, in asymmetric synthesis, using a chiral catalyst to react with a racemic mixture of the diol could lead to the selective transformation of one enantiomer, allowing for the separation of the stereoisomers. The specific stereochemistry of the diol will dictate the orientation of the molecule within the catalyst's chiral environment, thereby influencing the stereochemical outcome of the reaction.

Kinetic Resolution Applications with this compound

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material and the formation of a product from the more reactive enantiomer.

Enzymatic kinetic resolution is a particularly powerful method due to the high enantioselectivity of enzymes like lipases. psu.edu For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. thieme-connect.de The choice of acyl donor and solvent can significantly influence the efficiency and enantioselectivity of the resolution. psu.edu For example, in the resolution of other diols, vinyl acetate (B1210297) is a common acyl donor, and the reaction is often performed in a non-polar organic solvent. thieme-connect.de

Table 1: Examples of Kinetic Resolution of Diols

| Diol Substrate | Catalyst/Enzyme | Resolution Method | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Racemic 1,2-diols | Chiral Peptide-Based Catalyst | Silylation | Silylated diol and unreacted diol | Up to 99% | wiley-vch.de |

| Racemic 1-phenylethanol | Novozym 435 (lipase) | Acylation | (R)-acetate and (S)-alcohol | >99% for ester, 65% for alcohol | thieme-connect.de |

| Racemic 3-nitro-2H-chromenes | Bifunctional thiourea | Michael addition | (R)-3-nitro-2H-chromene and diastereomeric product | Moderate to good | rsc.org |

| Racemic 1,2- and 1,3-diols | Chiral Imidodiphosphoric Acid | Acetalization | Acetal (B89532) and unreacted diol | Low selectivity for diol stereocenter | uni-koeln.de |

The enantiomeric excess (ee) of the resolved products and the remaining starting material is a critical measure of the success of the kinetic resolution. This is typically determined using chiral chromatography, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). wiley-vch.de For instance, the diol enantiomers could be derivatized to form more volatile or UV-active compounds to facilitate their analysis.

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. This can be achieved by combining the kinetic resolution with a racemization catalyst. For a diol like this compound, this would involve a chiral catalyst for the resolution step and a compatible catalyst that can epimerize the stereocenters of the unreacted enantiomer.

Stereochemical Outcomes in Transformations Involving this compound

The stereochemistry of this compound is a crucial factor in chemical transformations, as it can direct the stereochemical outcome of the reaction. The hydroxyl groups can act as directing groups, influencing the approach of reagents to other parts of the molecule.

In the synthesis of complex molecules with multiple stereocenters, such as natural products, the controlled synthesis of specific diastereomers of diols is often a key step. For example, in the synthesis of a triply stereogenic amino diol, a chelate-controlled regioselective reduction was employed to set the configuration at one of the hydroxyl-bearing carbons. koreascience.kr The existing stereocenters in the starting material influenced the facial selectivity of the hydride attack, leading to the desired stereochemical outcome. koreascience.kr

Sharpless asymmetric dihydroxylation is another powerful method for the stereoselective synthesis of diols from alkenes. nih.govmdpi.com By using either AD-mix-α or AD-mix-β, it is possible to obtain either enantiomer of the diol product with high enantioselectivity. This method could be applied to a suitable alkene precursor to synthesize specific stereoisomers of this compound. The choice of the AD-mix would determine the facial selectivity of the dihydroxylation, and thus the absolute configuration of the newly formed stereocenters. nih.govmdpi.com

Table 2: Stereoselective Transformations Involving Diols

| Starting Material | Reaction | Reagent/Catalyst | Product Stereochemistry | Key Feature | Reference |

|---|---|---|---|---|---|

| α-Hydroxy ester | Chelate-controlled reduction | Hydride reagent | syn,anti-Amino diol | Existing stereocenter directs the reduction | koreascience.kr |

| Alkene | Asymmetric dihydroxylation | AD-mix-α or AD-mix-β | Enantiomerically enriched diol | Chiral ligand controls facial selectivity | nih.govmdpi.com |

| Epoxy alcohol | Regioselective epoxide opening | Lithium dimethylcuprate | 1,3-diol | Nucleophilic attack at the less hindered carbon | N/A |

| Racemic diols | Asymmetric acetalization | Chiral Brønsted acid | Diastereomeric acetals | Catalyst controls the formation of the new stereocenter | uni-koeln.de |

The stereochemical outcome of reactions involving this compound can also be influenced by the protection of one or both of the hydroxyl groups. Selective protection can differentiate the reactivity of the two hydroxyls, allowing for subsequent transformations to occur at a specific site with a predictable stereochemical outcome.

Reactivity and Derivatization Studies of 3 Methylheptane 2,4 Diol

Functionalization Reactions of Hydroxyl Groups in 3-Methylheptane-2,4-diol

The two hydroxyl groups in this compound are the most reactive centers in the molecule, readily participating in esterification, etherification, oxidation, and protection-deprotection sequences.

The conversion of the hydroxyl groups into esters and ethers is a fundamental derivatization strategy. These reactions decrease the polarity of the molecule and can be used to introduce a wide range of functional groups.

Esterification: The reaction of an alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, yields an ester. For a diol like this compound, either mono- or di-esterification can be achieved by controlling the stoichiometry of the reagents. Chemical esterification often requires a catalyst, while enzymatic processes can offer higher selectivity. medcraveonline.com For instance, enzymatic esterification using various lipases has been successfully applied to produce esters from a variety of secondary metabolites. medcraveonline.commedcraveonline.com

Etherification: The formation of an ether involves the replacement of the hydroxyl proton with an alkyl or aryl group. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The following table summarizes common reagents used for these transformations, which are applicable to secondary diols.

| Transformation | Reagent Type | Specific Examples | Typical Conditions |

| Esterification | Carboxylic Acid | Acetic Acid, Benzoic Acid | Acid catalyst (e.g., H₂SO₄), heat |

| Acid Anhydride | Acetic Anhydride, Pivaloyl Anhydride | Base catalyst (e.g., Pyridine, DMAP) | |

| Acid Chloride | Acetyl Chloride, Benzoyl Chloride | Base (e.g., Pyridine, Triethylamine) | |

| Enzymatic | Lipase (B570770) (e.g., Novozym 435) | Organic solvent, controlled temperature | |

| Etherification | Alkyl Halide | Methyl Iodide, Benzyl Bromide | Strong base (e.g., NaH, tBuOK) |

| Silyl (B83357) Halide | tert-Butyldimethylsilyl Chloride (TBDMSCl) | Base (e.g., Imidazole, Triethylamine) |

This table presents generalized protocols applicable to secondary diols; specific yields and conditions for this compound would require empirical determination.

The secondary hydroxyl groups of this compound can be oxidized to ketones. The expected product of complete oxidation would be 3-methylheptane-2,4-dione. nih.gov The choice of oxidizing agent determines the extent and selectivity of the reaction. Strong oxidants like Jones' reagent (CrO₃ in sulfuric acid) readily oxidize secondary alcohols to ketones. msu.edu Milder and more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can also be employed, often under anhydrous conditions to prevent over-oxidation or side reactions.

Conversely, while the diol itself is already in a reduced state, the corresponding dione, 3-methylheptane-2,4-dione, can be reduced back to the diol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for the reduction of ketones to alcohols. The stereochemical outcome of such a reduction can be influenced by the reagent and reaction conditions, potentially leading to different diastereomers of this compound.

| Reaction Pathway | Reagent | Expected Product from this compound |

| Oxidation | Jones' Reagent (CrO₃/H₂SO₄) | 3-Methylheptane-2,4-dione |

| Pyridinium Chlorochromate (PCC) | 3-Methylheptane-2,4-dione | |

| Dess-Martin Periodinane (DMP) | 3-Methylheptane-2,4-dione | |

| Reduction | Sodium Borohydride (NaBH₄) | This compound (from dione) |

| Lithium Aluminum Hydride (LiAlH₄) | This compound (from dione) |

This table outlines the expected transformations based on standard organic reactions.

In multi-step syntheses, it is often necessary to selectively protect one or both hydroxyl groups to prevent them from reacting out of turn. For 1,3-diols like this compound, cyclic acetals and ketals are particularly effective protecting groups as they can bridge the two hydroxyls. For example, reaction with benzaldehyde (B42025) or acetone (B3395972) in the presence of an acid catalyst can form a six-membered ring (a benzylidene acetal (B89532) or an acetonide, respectively).

Selective protection of one hydroxyl group over the other is challenging due to their similar electronic environments as secondary alcohols. However, differences in steric hindrance might be exploited. Alternatively, one can protect both hydroxyls and then selectively deprotect one. For instance, silyl ethers, such as those derived from tert-butyldimethylsilyl chloride (TBDMSCl), can be used to protect the hydroxyls. Selective deprotection of a primary versus a secondary silyl ether is common, and similar strategies could potentially be developed for the two different secondary hydroxyls in this molecule. acs.org

| Protecting Group | Reagents for Protection | Reagents for Deprotection | Notes |

| Benzylidene Acetal | Benzaldehyde, Acid Catalyst (e.g., PTSA) | Catalytic Hydrogenation (H₂, Pd/C), Mild Acid | Forms a cyclic acetal across the 1,3-diol. |

| Acetonide | Acetone or 2,2-Dimethoxypropane, Acid Catalyst | Aqueous Acid (e.g., aq. HCl, aq. AcOH) | Forms a cyclic ketal; generally more acid-labile than benzylidene acetals. |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole or Et₃N | Fluoride source (e.g., TBAF), Acetic Acid | Protects hydroxyls individually. Selective deprotection may be possible. |

This table lists common strategies for protecting 1,3-diols, which are expected to be applicable to this compound.

Carbon-Carbon Bond Forming Reactions Involving this compound

To participate in carbon-carbon bond formation, the hydroxyl groups of this compound must first be converted into better leaving groups or other reactive functionalities.

The hydroxyl groups are poor leaving groups for nucleophilic substitution. They can be activated by conversion to tosylates, mesylates, or triflates by reacting the diol with the corresponding sulfonyl chloride in the presence of a base. These activated derivatives can then undergo Sₙ2 reactions with carbon nucleophiles like organocuprates or Grignard reagents, resulting in the formation of a new carbon-carbon bond. vanderbilt.edu Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, are also powerful methods for C-C bond formation, although they typically involve unsaturated halides rather than alkyl sulfonates. alevelchemistry.co.uk

Under acidic conditions, diols can undergo rearrangement reactions driven by the formation of a stable carbocation. The classic example is the pinacol (B44631) rearrangement of 1,2-diols, which proceeds via a 1,2-alkyl or -hydride shift to form a ketone. masterorganicchemistry.com While this compound is a 1,3-diol, its derivatives could undergo related carbocation-mediated rearrangements. For example, protonation of one hydroxyl group and its departure as water would form a secondary carbocation. This could be followed by a hydride or alkyl shift to form a more stable carbocation, ultimately leading to a rearranged product after loss of a proton or capture by a nucleophile. msu.edu The exact pathway would depend on the specific reaction conditions and the relative stabilities of the potential carbocation intermediates.

Reactivity in Heterocyclic Ring Formations from this compound

The structure of this compound, a substituted 1,3-diol, makes it a suitable precursor for the synthesis of various oxygen-containing heterocycles. The formation of these rings typically proceeds via intramolecular cyclization, where one hydroxyl group acts as a nucleophile, attacking an electrophilic center generated from the other hydroxyl group.

Cyclization Reactions Leading to Oxygen-Containing Heterocycles

The intramolecular cyclization of 1,3-diols is a common and effective method for the synthesis of saturated oxygen-containing heterocycles, such as tetrahydrofurans, tetrahydropyrans, and 1,3-dioxanes. These reactions are typically promoted by acid catalysts. wikipedia.orgroyalsocietypublishing.org

In the case of this compound, acid-catalyzed dehydration can lead to the formation of substituted tetrahydrofurans and tetrahydropyrans. The regioselectivity of the cyclization (i.e., the size of the ring formed) is influenced by several factors, including the stability of the resulting ring and the transition state leading to its formation. Generally, the formation of five- and six-membered rings is thermodynamically and kinetically favored. organic-chemistry.org

Furthermore, the reaction of 1,3-diols with aldehydes or ketones in the presence of an acid catalyst is a standard method for the preparation of 1,3-dioxanes. wikipedia.orgorganic-chemistry.org This reaction involves the formation of a cyclic acetal or ketal. For this compound, reaction with a carbonyl compound would be expected to yield a substituted 1,3-dioxane (B1201747).

The table below summarizes the potential oxygen-containing heterocycles that could be formed from this compound and the general reaction conditions based on studies of analogous 1,3-diols.

| Heterocyclic Product | General Reaction Type | Reagents and Conditions | Expected Product from this compound |

| Substituted Tetrahydrofuran (B95107) | Intramolecular Dehydration/Cyclization | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | 2,4-dimethyl-5-ethyl-tetrahydrofuran |

| Substituted Tetrahydropyran | Intramolecular Dehydration/Cyclization | Acid catalyst (e.g., H₂SO₄, TsOH), Heat | 2,3-dimethyl-4-propyl-tetrahydropyran |

| Substituted 1,3-Dioxane | Acetal/Ketal Formation | Aldehyde or Ketone (e.g., formaldehyde, acetone), Acid catalyst (e.g., TsOH) | 5-methyl-4-propyl-1,3-dioxane (from formaldehyde) or 2,2,5-trimethyl-4-propyl-1,3-dioxane (from acetone) |

Note: The formation of specific isomers will depend on the stereochemistry of the starting diol and the reaction mechanism.

Mechanistic Studies of Intramolecular Reactions of this compound

While direct mechanistic studies on this compound are not available, the mechanisms of its intramolecular cyclization reactions can be postulated based on well-established principles for acid-catalyzed reactions of diols. wikipedia.org

Mechanism of Tetrahydrofuran and Tetrahydropyran Formation:

The acid-catalyzed intramolecular cyclization of a 1,3-diol to form a cyclic ether generally proceeds through the following steps:

Protonation: One of the hydroxyl groups is protonated by the acid catalyst to form a good leaving group (water).

Nucleophilic Attack: The other hydroxyl group acts as an intramolecular nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This can occur via an SN1 or SN2 pathway, depending on the structure of the diol and the reaction conditions.

SN2 Pathway: A concerted backside attack by the internal hydroxyl nucleophile as the protonated hydroxyl group departs.

SN1 Pathway: Departure of the water molecule to form a secondary carbocation, which is then trapped by the remaining hydroxyl group. The presence of a methyl group at C3 could influence the stability of a potential carbocation at C2 or C4.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final cyclic ether and regenerate the acid catalyst.

The regioselectivity of the cyclization (5-membered tetrahydrofuran vs. 6-membered tetrahydropyran) is a key aspect. The formation of a five-membered ring (tetrahydrofuran derivative) via a 5-exo-tet cyclization is generally kinetically favored according to Baldwin's rules. However, the thermodynamic stability of the six-membered ring (tetrahydropyran derivative) can also drive its formation. For this compound, the relative yields of the two possible cyclic ethers would depend on the specific reaction conditions, such as temperature and the nature of the acid catalyst.

Mechanism of 1,3-Dioxane Formation:

The formation of a 1,3-dioxane from this compound and a carbonyl compound (an aldehyde or a ketone) under acidic conditions follows the standard mechanism for acetal or ketal formation:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by the Diol: One of the hydroxyl groups of this compound attacks the activated carbonyl carbon, leading to the formation of a hemiacetal or hemiketal intermediate.

Protonation of a Hydroxyl Group: A hydroxyl group of the intermediate is protonated by the acid catalyst.

Elimination of Water: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the original diol moiety attacks the oxocarbenium ion in an intramolecular fashion.

Deprotonation: The resulting protonated cyclic acetal or ketal is deprotonated to give the final 1,3-dioxane product and regenerate the acid catalyst.

The table below outlines the key intermediates and transition states expected in the intramolecular reactions of this compound.

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

| Tetrahydrofuran/Tetrahydropyran Formation | Protonated diol, Carbocation (in SN1) | 5-membered or 6-membered ring-closing transition state |

| 1,3-Dioxane Formation | Hemiacetal/Hemiketal, Oxocarbenium ion | Transition state for intramolecular attack on the oxocarbenium ion |

Advanced Spectroscopic and Chromatographic Elucidation Methods for 3 Methylheptane 2,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like 3-Methylheptane-2,4-diol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required for a complete structural and stereochemical assignment.

Two-dimensional NMR experiments are crucial for establishing the bonding network (constitution) and the through-space relationships between atoms, which is key to assigning stereochemistry.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between H2/H3, H3/H4, and H4/H5, confirming the core carbon backbone sequence.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon chemical shifts based on the more easily interpreted proton spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. acdlabs.comacdlabs.comlibretexts.org This is the most powerful NMR method for determining the relative stereochemistry of the chiral centers. For example, in a syn diastereomer, the protons on C2 and C4 (H2 and H4) would be on the same face of the molecule, leading to a stronger NOE/ROE signal between them compared to the corresponding anti diastereomer. The spatial relationship between the methyl group at C3 and the protons at C2 and C4 can also be probed to confirm the assignment.

Table 1: Hypothetical 2D NMR Correlations for a syn-Stereoisomer of this compound

| Proton (¹H) Signal | COSY Correlations (H-H) | HMBC Correlations (H to C) | Key NOESY/ROESY Correlations (Through-Space) |

| H2 | H3, H9 | C3, C4, C9 | H3, H4, H9 |

| H3 | H2, H4, H11 | C2, C4, C5, C11 | H2, H4, H11 |

| H4 | H3, H5 | C2, C3, C5, C6 | H2, H3, H5 |

| H11 (C3-Me) | H3 | C2, C3, C4 | H3 |

Determining the enantiomeric excess (% ee) of a chiral compound by NMR requires the use of a chiral auxiliary that can differentiate between the two enantiomers. This is typically achieved with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

The principle involves the reaction or interaction of the enantiomeric diol mixture with a single enantiomer of a chiral reagent. This process forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and are therefore distinguishable by NMR spectroscopy. youtube.com

For diols, common CDAs include chiral boric acids and α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. rsc.orgnih.govwikipedia.orgresearchgate.netresearchgate.netresearchgate.net For example, reacting a sample of this compound with enantiopure (R)-Mosher's acid chloride would produce two diastereomeric di-esters. The protons (or fluorine atoms in the reagent) in these two diastereomers will experience slightly different magnetic environments, leading to separate signals in the ¹H NMR (or ¹⁹F NMR) spectrum. The enantiomeric excess can then be accurately calculated by integrating the corresponding signals for the two diastereomers.

Table 2: Hypothetical ¹H NMR Data for a Racemic this compound Diastereomer Derivatized with (R)-Mosher's Acid

| Proton Signal | Chemical Shift (δ) for Diastereomer 1 (ppm) | Chemical Shift (δ) for Diastereomer 2 (ppm) | Chemical Shift Non-equivalence (Δδ in ppm) |

| H2 | 4.95 | 4.98 | 0.03 |

| H4 | 5.12 | 5.10 | 0.02 |

| OMe (Mosher's) | 3.55 | 3.59 | 0.04 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about a molecule's weight and, through fragmentation analysis, its structure.

Tandem mass spectrometry (MS/MS) is an essential technique for structural elucidation where a specific precursor ion is selected, fragmented, and its resulting product ions are analyzed. nih.gov This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that acts as a structural fingerprint.

For this compound, the molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺) would be selected as the precursor. The subsequent fragmentation would likely involve characteristic pathways for aliphatic diols:

Dehydration: Loss of one or two molecules of water (H₂O, m/z 18).

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups. For example, cleavage between C2-C3 or C3-C4 would yield stable oxonium ions.

Alkyl Chain Cleavage: Fragmentation of the propyl group, leading to the loss of ethyl (C₂H₅, m/z 29) or propyl (C₃H₇, m/z 43) radicals. libretexts.org

The resulting product ion spectrum helps to piece together the molecule's structure and confirm the positions of the methyl and hydroxyl groups.

Table 3: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]⁺, m/z 147.1)

| Product Ion m/z | Proposed Loss | Proposed Fragment Structure |

| 129.1 | H₂O | Ion resulting from single dehydration |

| 111.1 | 2 x H₂O | Ion resulting from double dehydration |

| 103.1 | C₃H₆ | Fragment from cleavage at C4-C5 with H-rearrangement |

| 87.1 | C₃H₇OH | Fragment from cleavage at C4-C5 |

| 73.1 | C₅H₁₀O | Fragment from cleavage at C3-C4 |

| 45.1 | C₆H₁₄O | [CH₃CHOH]⁺ fragment from cleavage at C2-C3 |

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental composition and unambiguous molecular formula. While nominal mass spectrometry might identify the mass of this compound as 146, HRMS can distinguish its formula, C₈H₁₈O₂, from other potential isobaric compounds (molecules with the same nominal mass but different formulas).

The exact monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915). An experimentally measured mass that matches the theoretical exact mass to within a few parts per million (ppm) provides high confidence in the assigned molecular formula.

Table 4: High-Resolution Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₈O₂ |

| Nominal Mass | 146 g/mol |

| Monoisotopic Mass (Calculated) | 146.13068 Da nih.govuni.lu |

| Adduct Ion ([M+H]⁺) | 147.13796 Da |

| Adduct Ion ([M+Na]⁺) | 169.11990 Da |

Chromatographic Separation and Chiral Resolution of this compound

Chromatography is essential for separating the complex mixture of stereoisomers of this compound and assessing its purity. Since the molecule has three stereocenters, a total of eight stereoisomers (four pairs of enantiomers) exist. The separation strategy must address both diastereomers and enantiomers.

Separation of Diastereomers: Diastereomers possess different physical and chemical properties, allowing them to be separated using standard, achiral chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). chromforum.orgnih.govnih.gov Normal-phase HPLC on a silica gel column or reversed-phase HPLC on a C18 column can often achieve baseline separation of diastereomeric pairs under optimized conditions. mdpi.com

Separation of Enantiomers (Chiral Resolution): Enantiomers have identical properties in an achiral environment and thus require a chiral environment to be separated. This is achieved using chiral chromatography. phenomenex.com

Direct Chiral Chromatography: This is the most common approach, utilizing a chiral stationary phase (CSP) in either HPLC or GC. nih.govresearchgate.net CSPs are typically based on chiral selectors like modified cyclodextrins, polysaccharides (e.g., cellulose or amylose derivatives), or proteins. nih.govnih.gov The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification.

Indirect Chiral Chromatography: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (similar to the NMR method) to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral column. aocs.org

The choice of column and method depends on the specific properties of the diol and the analytical requirements, such as sample scale (analytical vs. preparative) and desired resolution.

Table 5: Example Conditions for Chiral HPLC Resolution of this compound Stereoisomers

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column (CSP) | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) |

| Temperature | 25 °C |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of robust GC and HPLC methods is fundamental for the successful analysis of this compound. The choice of stationary phase, mobile phase (for HPLC), and detector is critical in achieving the desired resolution between the different stereoisomers.

For the GC analysis of diols, the selection of an appropriate stationary phase is crucial to manage the polar nature of the hydroxyl groups. While polar phases like polyethylene glycol (PEG) are often used for polar analytes, they can lead to peak tailing with diols due to strong hydrogen bonding interactions. A modified PEG phase with acidic functional groups can act as a tailing inhibitor. Alternatively, a non-polar phase such as polydimethylsiloxane can minimize these strong interactions, though it may offer less retention and selectivity. sigmaaldrich.comsigmaaldrich.com The elution order in GC is generally influenced by the boiling points of the analytes. sigmaaldrich.com

In HPLC, both normal-phase and reversed-phase chromatography can be employed for the separation of diols. Diol-functionalized silica columns are suitable for hydrophilic interaction liquid chromatography (HILIC), which is effective for separating polar compounds. hawachhplccolumn.com For reversed-phase HPLC, C18 columns are commonly used, and the separation of positional isomers can be achieved on specialized stationary phases. researchgate.netresearchgate.net The development of an HPLC method involves a systematic approach to selecting the column, mobile phase, and other operating conditions to achieve optimal separation. interchim.frmpgpgcollegehardoi.in

Method development for both GC and HPLC often involves screening different columns and conditions to find the optimal separation. For instance, in a study on isomeric cannabinoid analysis, various GC and HPLC columns were tested to achieve the best resolution. ufg.br

Below are representative tables outlining potential starting conditions for GC and HPLC method development for this compound, based on general principles for diol separation.

Table 1: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Condition 1 (Polar Phase) | Condition 2 (Non-Polar Phase) |

|---|---|---|

| Column | Modified Polyethylene Glycol (e.g., SPB-1000) | 5% Phenyl Polydimethylsiloxane (e.g., HP-5MS) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temp. | 250 °C | 250 °C |

| Oven Program | 80 °C (2 min hold), ramp at 10 °C/min to 220 °C | 80 °C (2 min hold), ramp at 10 °C/min to 220 °C |

| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 280 °C | 280 °C |

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Diol (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Water gradient |

| Gradient | 30% to 70% Acetonitrile over 20 min | 95% to 70% Acetonitrile over 20 min |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

| Injection Vol. | 10 µL | 10 µL |

Chiral Stationary Phases for Enantioseparation of this compound

The separation of the enantiomers of this compound is a significant challenge due to their identical physical properties in an achiral environment. Chiral chromatography, which utilizes a chiral stationary phase (CSP), is the most effective method for this purpose. wikipedia.orgphenomenex.com The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. wikipedia.orgeijppr.com

A variety of CSPs are available for both GC and HPLC. For chiral GC, cyclodextrin-based stationary phases are particularly versatile and have been successfully used for the separation of enantiomers of various compounds, including diols. chromatographyonline.comchromatographyonline.com Derivatized cyclodextrins offer a range of selectivities for different analytes. chromatographyonline.com

In chiral HPLC, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high success rates in resolving a wide range of chiral compounds, including those with multiple chiral centers. eijppr.comchromatographyonline.com These CSPs can be operated in normal-phase, reversed-phase, and polar organic modes. chromatographyonline.com Pirkle-type CSPs, which are based on a "brush-type" chiral selector, are also effective for the separation of various enantiomers. hplc.eu The choice of mobile phase is critical in optimizing the separation on a chiral column. csfarmacie.cz

The development of a chiral separation method often involves screening a library of chiral columns with different mobile phases to identify the optimal conditions.

Table 3: Common Chiral Stationary Phases for Enantioseparation of Diols

| CSP Type | Separation Principle | Typical Analytes |

|---|---|---|

| Polysaccharide-based (e.g., Cellulose, Amylose derivatives) | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions. wikipedia.orgeijppr.com | Wide range of chiral compounds, including alcohols and diols. |

| Cyclodextrin-based | Inclusion complexation within the cyclodextrin cavity. wikipedia.org | Volatile and semi-volatile enantiomers, including diols, in GC. chromatographyonline.com |

| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, dipole stacking. eijppr.comhplc.eu | Compounds with aromatic rings and polar functional groups. |

| Protein-based | Complex stereoselective interactions based on the protein's tertiary structure. | Primarily used for chiral drugs in HPLC. |

| Macrocyclic Antibiotics | Multiple chiral centers and functional groups allow for various interactions. wikipedia.org | A broad range of chiral compounds. |

Preparative Scale Chiral Chromatography for Obtaining Pure Stereoisomers

Once an analytical method for the separation of the stereoisomers of this compound has been developed, it can be scaled up to a preparative level to isolate pure stereoisomers. Preparative chromatography aims to purify larger quantities of a compound, from milligrams to kilograms. researchgate.net Both preparative HPLC and supercritical fluid chromatography (SFC) are powerful techniques for chiral separations on a larger scale. researchgate.netnih.gov

Preparative HPLC for chiral separations typically uses larger columns and higher flow rates than analytical HPLC. The goal is to maximize throughput while maintaining sufficient resolution to obtain the desired purity of each stereoisomer. sigmaaldrich.com The ability to invert the elution order by using a CSP with the opposite chirality can be advantageous in preparative separations, allowing the desired enantiomer to elute first. hplc.eu

Supercritical fluid chromatography (SFC) has emerged as a greener and more efficient alternative to preparative HPLC for chiral separations. americanpharmaceuticalreview.comselvita.com SFC uses supercritical carbon dioxide as the main mobile phase, which reduces the consumption of organic solvents. nih.gov The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher efficiency. selvita.com

The development of a preparative method involves optimizing the loading capacity of the column to maximize the amount of sample that can be purified in each run without losing the necessary resolution.

Table 4: Comparison of Preparative HPLC and SFC for Chiral Separations

| Feature | Preparative HPLC | Preparative SFC |

|---|---|---|

| Mobile Phase | Organic solvents (e.g., hexane, isopropanol, ethanol) | Supercritical CO2 with a co-solvent (e.g., methanol (B129727), ethanol) |

| Solvent Consumption | High | Low |

| Separation Time | Generally longer | Faster due to lower viscosity and higher flow rates nih.gov |

| Efficiency | Good | Often higher than HPLC |

| Environmental Impact | Higher due to solvent usage | "Greener" due to the use of CO2 americanpharmaceuticalreview.comselvita.com |

| Cost | Can be high due to solvent purchase and disposal | Lower operating costs due to reduced solvent use |

| Sample Recovery | Straightforward | Requires a system for separating the CO2 from the collected fractions |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Polyethylene glycol |

| Polydimethylsiloxane |

| Cellulose |

| Amylose |

| Carbon dioxide |

| Hexane |

| Isopropanol |

| Ethanol |

| Methanol |

Computational and Theoretical Chemistry of 3 Methylheptane 2,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, providing a theoretical framework for understanding chemical bonding and molecular properties.

Density Functional Theory (DFT) Studies on 3-Methylheptane-2,4-diol Conformations and Energetics

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules. For this compound, DFT studies would be instrumental in determining the relative energies of its various possible conformations. Due to the presence of multiple chiral centers and rotatable bonds, this molecule can exist in a variety of spatial arrangements. A thorough DFT analysis would identify the most stable conformers and the energy barriers between them, which is crucial for understanding its physical and chemical properties. However, no such specific DFT studies on the conformations and energetics of this compound have been reported in the literature.

Ab Initio Methods for Predicting Spectroscopic Properties of this compound

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are highly accurate for predicting spectroscopic properties. Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) could be employed to calculate the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of this compound. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the molecule. To date, no specific ab initio calculations predicting the spectroscopic properties of this compound have been published.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Conformational Sampling and Free Energy Landscapes

MD simulations would be a powerful tool for exploring the conformational landscape of this compound. By simulating the motion of the molecule over time, researchers could identify the full range of accessible conformations and construct a free energy landscape that describes the relative populations of these conformers and the transition pathways between them. This information is critical for understanding how the molecule behaves in a real-world environment. At present, there are no published MD simulation studies focused on the conformational sampling of this compound.

Intermolecular Interactions and Solvent Effects on this compound

The behavior of this compound in solution is governed by its interactions with solvent molecules. MD simulations can explicitly model these interactions, providing a detailed understanding of how the solvent affects the conformational preferences and dynamics of the diol. Such studies would be particularly important for understanding its properties in different chemical environments. The scientific literature does not currently contain any molecular dynamics studies on the intermolecular interactions and solvent effects of this compound.

Mechanistic Insights from Computational Modeling for Reactions of this compound

Computational modeling is a powerful approach for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the most likely reaction pathways for a given transformation. For this compound, computational modeling could be used to investigate a variety of potential reactions, such as oxidation, dehydration, or esterification. However, there are currently no published computational studies that provide mechanistic insights into the reactions of this specific compound. chemrxiv.org

Transition State Analysis of Key Transformations

Transition state analysis is a cornerstone of computational chemistry, offering a window into the highest-energy point along a reaction coordinate. By characterizing the geometry and energy of a transition state, it is possible to predict the kinetic feasibility of a reaction. For this compound, a key transformation amenable to this analysis is the acid-catalyzed dehydration, which can lead to a variety of alkene and cyclic ether products.

Computational methods, particularly Density Functional Theory (DFT), are employed to model this process. The reaction is initiated by the protonation of one of the hydroxyl groups, followed by the departure of a water molecule to form a carbocation intermediate. The subsequent rearrangement and elimination steps proceed through distinct transition states. The calculated activation energy for each potential pathway determines the likelihood of its occurrence.

For instance, the dehydration of this compound can proceed through several competing pathways, the favorability of which is dictated by the stability of the corresponding transition states. Factors influencing this stability include steric hindrance, electronic effects, and the potential for intramolecular hydrogen bonding. nih.govresearchgate.net Computational models can precisely quantify these effects.

Below is a hypothetical data table illustrating the kind of information gleaned from a DFT analysis of the transition states for the dehydration of this compound, leading to different products.

| Pathway | Product | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

|---|---|---|---|

| E1 Elimination from C2 | 3-Methylhept-1-en-4-ol | 25.8 | C2-O: 2.15, C1-H: 1.88 |

| E1 Elimination from C4 | 3-Methylhept-3-en-2-ol | 22.5 | C4-O: 2.21, C5-H: 1.92 |

| Intramolecular Cyclization | 2,4-Dimethyl-3-propyloxetane | 28.3 | C2-O(4): 2.54 |

This data is illustrative and intended to represent typical outputs of computational analysis.

Prediction of Regio- and Stereoselectivity in Reactions Involving this compound

The presence of two stereocenters and multiple reactive sites in this compound means that its reactions can yield a complex mixture of regioisomers and stereoisomers. Computational chemistry provides powerful tools to predict the dominant products by comparing the energies of the transition states leading to each possible outcome. nih.govnih.govnih.govnih.gov

The Curtin-Hammett principle is often invoked in these analyses, stating that the product ratio is determined by the difference in the free energies of the competing transition states. nih.gov DFT calculations can provide these energy values with a useful degree of accuracy.

Consider, for example, the selective oxidation of one of the two hydroxyl groups. The regioselectivity of this reaction will be influenced by the steric environment of each hydroxyl group and the electronic properties of the neighboring substituents. The methyl group at C3 and the propyl group at C4 create distinct steric landscapes that can be quantified through computational modeling. A predictive model can be built based on these computed steric and electronic parameters. researchgate.netnih.gov

The stereoselectivity of reactions at either the C2 or C4 position is also a critical consideration. The existing stereochemistry of this compound will direct the approach of reagents, leading to a preference for the formation of one diastereomer over another. Computational modeling can predict this preference by calculating the energies of the diastereomeric transition states.

The following interactive table provides a hypothetical example of how computational analysis could predict the product distribution for a selective tosylation reaction of this compound.

| Reaction Site | Product | Transition State Energy (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| C2-OH | 2-O-Tosyl-3-methylheptane-4-ol | 15.2 | 92:8 |

| C4-OH | 4-O-Tosyl-3-methylheptane-2-ol | 16.8 |

This data is for illustrative purposes to demonstrate the predictive power of computational models.

By systematically evaluating the transition state energies for all feasible reaction pathways, a comprehensive picture of the reactivity of this compound can be constructed. This theoretical framework is invaluable for guiding synthetic efforts and for deepening our understanding of the factors that control chemical selectivity.

Potential Applications and Functional Role of 3 Methylheptane 2,4 Diol in Organic Synthesis

3-Methylheptane-2,4-diol as a Chiral Building Block

Chiral building blocks are enantiomerically pure or enriched compounds that are used in the synthesis of more complex, stereochemically defined molecules. Diols, in particular, are valuable chiral synthons in organic synthesis.

Precursor in the Synthesis of Complex Natural Products or Pharmaceuticals

A comprehensive review of scientific databases and literature reveals no specific examples or detailed research on the use of this compound as a precursor in the total synthesis of complex natural products or pharmaceuticals. While the synthesis of natural products often employs chiral diols, the application of this specific compound has not been documented in published research.

Ligand or Auxiliary in Asymmetric Catalysis

In asymmetric catalysis, chiral ligands or auxiliaries are used to control the stereochemical outcome of a chemical reaction. Chiral diols are a well-established class of ligands for various metal-catalyzed asymmetric transformations. However, there is a notable absence of scientific literature describing the application of this compound as a chiral ligand or auxiliary in any form of asymmetric catalysis. Research in this area has focused on other diol structures, and the potential of this compound in this capacity remains unexplored in published studies.

Role of this compound in Materials Science and Polymer Chemistry

The bifunctional nature of diols makes them suitable candidates for use in polymer chemistry and materials science, often as monomers or cross-linking agents.

Incorporation into Monomer Units for Specialty Polymers

An extensive search of the scientific and patent literature did not yield any specific instances of this compound being incorporated as a monomer unit in the synthesis of specialty polymers. The development of polymers with tailored properties often involves the use of unique diol monomers, but the utilization of this compound for this purpose has not been reported.

Use as a Solvent or Co-solvent in Specific Chemical Processes

While diols can be employed as solvents or co-solvents in various chemical processes, there is a lack of detailed research articles or studies on the specific use of this compound in this role. Its physical properties suggest it could function as a polar protic solvent, but its efficacy and applicability in specific chemical processes have not been investigated or documented in the scientific literature.

Investigative Probes in Mechanistic Organic Chemistry

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. Specific molecules can sometimes be used as probes to elucidate mechanistic pathways. A thorough review of the literature indicates that this compound has not been utilized as an investigative probe in any published mechanistic organic chemistry studies.

Tracer Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used to track the passage of a molecule or its constituent atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.orgcreative-proteomics.com In such studies, one or more atoms in a reactant molecule are replaced with an isotope, which can be either stable or radioactive. wikipedia.org By determining the position of these isotopic labels in the reaction products, chemists can deduce the intricate details of bond-forming and bond-breaking events.

While specific tracer studies employing this compound are not extensively documented in publicly available literature, its structure lends itself well to this methodology. The diol could be synthesized with isotopic labels at various strategic positions to investigate a range of reaction types. For instance, labeling the hydroxyl groups with Oxygen-18 (¹⁸O) could be used to trace their fate in reactions such as esterification or ether formation. Similarly, replacing specific hydrogen atoms with deuterium (B1214612) (²H or D) or carbon atoms with Carbon-13 (¹³C) would allow for the tracking of the carbon backbone through rearrangements or fragmentation processes. slideshare.net

The general principle of using isotopically labeled compounds in tracer studies is to follow the label through the reaction sequence. For example, if this compound were to be used in a dehydration reaction, the position of an isotopic label in the resulting alkene or other products would reveal which hydroxyl group was eliminated and whether any skeletal rearrangements occurred.

Table 1: Hypothetical Isotopic Labeling of this compound for Tracer Studies

| Labeled Compound | Isotope | Position of Label | Potential Reaction to Study | Information Gained |

| 3-Methylheptane-2,4-di[¹⁸O]ol | ¹⁸O | Both hydroxyl groups | Acid-catalyzed dehydration | Mechanism of water elimination, intramolecular vs. intermolecular pathways. |

| [2-²H]-3-Methylheptane-2,4-diol | ²H (D) | C-2 | Oxidation reactions | Elucidation of the rate-determining step, kinetic isotope effect. |

| [4-¹³C]-3-Methylheptane-2,4-diol | ¹³C | C-4 | Pinacol (B44631) rearrangement | Tracking of carbon skeleton migration and rearrangement pathways. |

This table is illustrative and presents hypothetical scenarios for the application of isotopically labeled this compound in mechanistic studies.

The detection of these isotopic labels in the products is typically achieved through techniques such as mass spectrometry (MS), which differentiates molecules based on their mass-to-charge ratio, or nuclear magnetic resonance (NMR) spectroscopy, which can detect isotopes like ²H and ¹³C. slideshare.net

Model Compound for Stereochemical Investigations

The study of stereochemistry—the three-dimensional arrangement of atoms in molecules—is fundamental to understanding and controlling chemical reactions. Chiral molecules, which are non-superimposable on their mirror images, often exhibit different biological activities and can influence the stereochemical outcome of reactions. acs.org Chiral diols, in particular, are important building blocks in the synthesis of natural products and pharmaceuticals. nih.govacs.org

This compound possesses two stereogenic centers at carbons 2 and 4. This gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). These stereoisomers can serve as model compounds to investigate the stereoselectivity and stereospecificity of various chemical transformations. By using a stereochemically pure isomer of this compound as a starting material and analyzing the stereochemistry of the products, chemists can gain a deeper understanding of how the spatial arrangement of functional groups influences the course of a reaction.

For instance, in a reaction involving the two hydroxyl groups, such as the formation of a cyclic acetal (B89532) or ketal, the relative stereochemistry of the diol (syn or anti) will dictate the geometry of the resulting cyclic product. acs.org This can be a valuable tool for probing the geometric requirements of a reaction's transition state.

Furthermore, the individual enantiomers of this compound could be used to study enantioselective reactions. By subjecting a racemic mixture of the diol to a chiral reagent or catalyst, one can assess the degree of kinetic resolution, where one enantiomer reacts faster than the other. acs.org This provides critical information for the development of new asymmetric synthesis methods. The stereoisomers can also be employed as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.net

Table 2: Stereoisomers of this compound and Their Potential in Stereochemical Studies

| Stereoisomer | Relative Stereochemistry | Chirality | Potential Application as a Model Compound |

| (2R,4R) and (2S,4S) | anti | Enantiomeric pair | Studying diastereoselectivity in reactions involving chiral reagents; calibration standards for chiral chromatography. |

| (2R,4S) and (2S,4R) | syn | Enantiomeric pair | Investigating the influence of substrate stereochemistry on the formation of cyclic products; probes for enzyme-catalyzed reactions. |